Theophyllin-Monohydrat

Übersicht

Beschreibung

Theophylline monohydrate is a methylxanthine derivative commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is known for its bronchodilator properties, which help to relax the smooth muscles of the airways, making breathing easier. Theophylline monohydrate is a crystalline compound that includes one molecule of water in its structure .

Wirkmechanismus

Target of Action

Theophylline, a xanthine derivative, primarily targets phosphodiesterase and adenosine receptors . It is used to manage symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction .

Mode of Action

Theophylline has two distinct actions in the airways of patients with reversible obstruction: smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli . Mechanistically, theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator .

Wissenschaftliche Forschungsanwendungen

Theophyllin-Monohydrat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene Mechanismen aus:

Phosphodiesterase-Inhibition: Theophyllin hemmt Phosphodiesterase-Enzyme, was zu einer Erhöhung der intrazellulären cAMP-Spiegel führt.

Adenosin-Rezeptor-Blockade: Theophyllin blockiert Adenosin-Rezeptoren, was zu seinen bronchodilatatorischen und zentralstimulierenden Wirkungen beiträgt.

Histon-Deacetylase-Aktivierung: Theophyllin aktiviert Histon-Deacetylase, was zu seinen entzündungshemmenden Wirkungen beitragen kann.

Biochemische Analyse

Biochemical Properties

Theophylline monohydrate interacts with various enzymes and proteins. It inhibits phosphodiesterase isoenzymes, antagonizes adenosine, enhances catecholamine secretion, and modulates calcium fluxes . Theophylline monohydrate exhibits high plasticity due to its unique ladder-like structure, where rigid molecular dimers weakly connect to more rigid water chains .

Cellular Effects

Theophylline monohydrate has several actions at a cellular level. It can cause nausea, diarrhea, increase in heart rate, abnormal heart rhythms, and CNS excitation (headaches, insomnia, irritability, dizziness, and lightheadedness). Seizures can also occur in severe cases of toxicity .

Molecular Mechanism

Theophylline monohydrate exerts its effects at the molecular level through various mechanisms. It inhibits phosphodiesterase isoenzymes, antagonizes adenosine, enhances catecholamine secretion, and modulates calcium fluxes . Theophylline monohydrate’s unique ladder-like structure allows for facile propagation of dislocations in its crystals when subjected to external stress .

Temporal Effects in Laboratory Settings

Theophylline monohydrate’s effects change over time in laboratory settings. For instance, during the transformation from form II to form IV in several solvents, theophylline self-associates in solvents which are good H-bond donors and the presence of these aggregates hinder the nucleation and phase transformation .

Dosage Effects in Animal Models

In animal models, the effects of theophylline monohydrate vary with different dosages. For instance, in dogs, theophylline is used for the management of chronic bronchitis and bradyarrhythmias . The most common side effects include stomach upset and excitement .

Metabolic Pathways

Theophylline monohydrate is metabolized extensively in the liver. It undergoes N-demethylation via cytochrome P450 1A2. It is metabolized by parallel first order and Michaelis-Menten pathways .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Theophyllin-Monohydrat kann durch Hydratation von wasserfreiem Theophyllin synthetisiert werden. Dieser Prozess beinhaltet die Exposition von wasserfreiem Theophyllin gegenüber einer feuchten Umgebung, wodurch es Wasser aufnehmen und das Monohydrat bilden kann. Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung einer relativen Luftfeuchtigkeit von 100 % für mindestens zwei Wochen .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig durch Kristallisation der Verbindung aus einer wässrigen Lösung hergestellt. Dies beinhaltet das Auflösen von wasserfreiem Theophyllin in Wasser, gefolgt von kontrolliertem Abkühlen, um die Monohydratkristalle auszufällen. Die Kristalle werden dann gesammelt, gewaschen und getrocknet, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Theophyllin-Monohydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydratation und Dehydratation: this compound kann durch Dehydratation, typischerweise durch Erhitzen oder Exposition gegenüber einer trockenen Atmosphäre, wieder in wasserfreies Theophyllin umgewandelt werden.

Oxidation und Reduktion: Theophyllin kann zu 1,3-Dimethylurilsäure und anderen Metaboliten oxidiert werden.

Substitutionsreaktionen: Theophyllin kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung seiner Stickstoffatome.

Häufige Reagenzien und Bedingungen:

Hydratation: Wasser oder feuchte Luft.

Dehydratation: Wärme oder trockene Luft.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid.

Substitution: Verschiedene Elektrophile und Nucleophile unter geeigneten Bedingungen.

Hauptprodukte:

Hydratation: this compound.

Dehydratation: Wasserfreies Theophyllin.

Oxidation: 1,3-Dimethylurilsäure und andere Metaboliten.

Vergleich Mit ähnlichen Verbindungen

Theophyllin-Monohydrat ähnelt anderen Methylxanthin-Verbindungen wie Koffein und Theobromin. Es besitzt jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Theobromin: Theobromin hat im Vergleich zu Theophyllin mildere stimulierende Wirkungen und kommt hauptsächlich in Schokolade vor.

Liste ähnlicher Verbindungen:

- Koffein

- Theobromin

- Aminophyllin (eine Verbindung aus Theophyllin und Ethylendiamin)

Die einzigartige Kombination aus bronchodilatatorischen, entzündungshemmenden und immunmodulatorischen Wirkungen von this compound macht es zu einer wertvollen Verbindung in klinischen und Forschungsbereichen.

Eigenschaften

IUPAC Name |

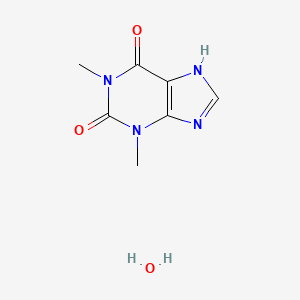

1,3-dimethyl-7H-purine-2,6-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.H2O/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQSMEFCAIHTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208361 | |

| Record name | Theophylline monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5967-84-0 | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5967-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theophylline [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophylline monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C137DTR5RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the difference between theophylline anhydrate and theophylline monohydrate?

A: Theophylline anhydrate and theophylline monohydrate are two different solid forms of theophylline. Theophylline anhydrate is the anhydrous form, meaning it contains no water molecules in its crystal structure. In contrast, theophylline monohydrate is a hydrate, with one water molecule incorporated for each molecule of theophylline in its crystal lattice. [, ]

Q2: How does the presence of water affect the properties of theophylline?

A: The presence of water in theophylline monohydrate significantly impacts its physicochemical properties. For example, theophylline monohydrate exhibits superior plasticity and tabletability compared to the anhydrous form. [, ] Additionally, the dissolution rate and solubility of the two forms differ, influencing the bioavailability and therapeutic efficacy of theophylline. [, , ]

Q3: What polymorphic forms of theophylline anhydrate are known?

A: Research has identified two polymorphic forms of theophylline anhydrate, designated as form I and form III. [, ] Form I is the stable anhydrous form under ambient conditions. Form III is a metastable anhydrate, meaning it is less stable than form I and tends to convert to the stable form over time. []

Q4: What techniques are used to characterize different solid forms of theophylline?

A4: Researchers employ various analytical techniques to identify and characterize different solid forms of theophylline, including:

- X-ray powder diffraction (XRPD): This technique helps identify and quantify different polymorphic forms present in a sample. [, , , , ]

- Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with phase transitions, such as dehydration or melting, providing information about the thermal stability and transitions between different forms. [, , , , ]

- Thermogravimetric analysis (TG): TG measures weight changes as a function of temperature, allowing for the quantification of water content and assessment of dehydration kinetics. [, , ]

- Infrared (IR) and Raman spectroscopy: These vibrational spectroscopic techniques provide information about molecular vibrations, which are sensitive to changes in chemical bonding and molecular environment. They are valuable tools for identifying different forms, monitoring phase transitions, and studying hydrogen bonding interactions. [, , , , , , ]

- Atomic Force Microscopy (AFM): AFM allows for the visualization of surface changes at the nanoscale, providing insights into the mechanisms of hydrate formation and dissolution. []

Q5: How does the manufacturing process affect the polymorphic form of theophylline in tablets?

A: The manufacturing process, specifically the granulation method and drying temperature, can significantly influence the polymorphic form of theophylline in tablets. For instance, high-shear wet granulation tends to produce a mixture of stable anhydrous theophylline (form I) and metastable anhydrous theophylline (form III), while fluid-bed granulation predominantly yields the stable anhydrous form. []

Q6: Why is the dissolution rate of theophylline important?

A: The dissolution rate of theophylline is a critical factor influencing its bioavailability, as it determines the rate at which the drug dissolves in the gastrointestinal fluid and becomes available for absorption. [, ] A slower dissolution rate can lead to lower bioavailability and potentially affect therapeutic efficacy.

Q7: How can the dissolution rate of theophylline be modified?

A7: Several factors can influence the dissolution rate of theophylline, including:

- Polymorphic form: As mentioned earlier, the different polymorphic forms of theophylline exhibit different dissolution rates. [, , ]

- Particle size: Smaller particle sizes generally dissolve faster due to their larger surface area to volume ratio. []

- Formulation: The choice of excipients and the manufacturing process can significantly impact the dissolution rate. [, , , , ]

Q8: Is theophylline monohydrate stable under ambient conditions?

A: Theophylline monohydrate can dehydrate under ambient conditions, converting to anhydrous theophylline. [] The dehydration kinetics depend on environmental factors such as temperature and humidity. []

Q9: How does storage humidity affect theophylline tablets?

A: Storing tablets containing metastable anhydrous theophylline (form III) at relative humidity levels above 33% can induce complete conversion to the stable anhydrous form (form I), leading to a significant decrease in the initial dissolution rate. [] This highlights the importance of controlling storage conditions to maintain the physical stability and performance of theophylline tablets.

Q10: What strategies can be used to improve the stability of theophylline formulations?

A10: Various formulation strategies can enhance the stability of theophylline, including:

- Choice of excipients: Using excipients that can inhibit the conversion between polymorphic forms, such as polyvinylpyrrolidone (PVP), can help maintain the desired physical form and dissolution characteristics of theophylline. []

- Controlling the granulation process: Selecting a granulation method that minimizes the formation of the less stable anhydrous form (form III) can improve stability. []

- Optimizing drying conditions: Drying granules at lower temperatures can help retain the desired polymorphic form and prevent undesired transformations during manufacturing. []

Q11: What are the challenges in developing sustained-release formulations of theophylline?

A: The tendency of theophylline anhydrate to transform into the less soluble monohydrate during dissolution presents a challenge for developing sustained-release formulations. [, ] The formation of the monohydrate on the tablet surface can hinder drug release and affect the desired dissolution profile.

Q12: How can Coherent anti-Stokes Raman scattering (CARS) microscopy be used to study theophylline dissolution?

A: CARS microscopy allows for real-time visualization of drug release and solid-state transformations during dissolution testing. [, , ] It provides valuable insights into the spatial distribution of the drug within the tablet matrix and allows researchers to directly observe the formation of theophylline monohydrate, aiding in the development of more effective drug delivery systems.

Q13: How can Near-infrared (NIR) spectroscopy be used to monitor theophylline formulations?

A: NIR spectroscopy, particularly in an in-line setting, can monitor critical parameters during theophylline formulation development. For example, it can track the transformation of theophylline anhydrate to theophylline monohydrate during wet granulation, allowing for real-time process control and optimization. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.